molecular formula C19H13N3O5 B11192648 1-acetyl-2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile

1-acetyl-2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile

Cat. No.: B11192648
M. Wt: 363.3 g/mol
InChI Key: AJQQANMDVBMWRE-UHFFFAOYSA-N
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Description

1-acetyl-2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile is a complex heterocyclic compound that features a spiro linkage between an indole and a pyran ring system. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to exhibit diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an indole derivative with a pyranone compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid or p-toluenesulfonic acid to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-acetyl-2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1-acetyl-2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile
  • 1-acetyl-2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxamide
  • 1-acetyl-2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-methyl ester

Uniqueness

The uniqueness of 1-acetyl-2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile lies in its specific spiro linkage and the presence of both indole and pyran rings. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H13N3O5

Molecular Weight

363.3 g/mol

IUPAC Name

1-acetyl-2'-amino-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile

InChI

InChI=1S/C19H13N3O5/c1-9-7-14-15(17(24)26-9)19(12(8-20)16(21)27-14)11-5-3-4-6-13(11)22(10(2)23)18(19)25/h3-7H,21H2,1-2H3

InChI Key

AJQQANMDVBMWRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)O1)C3(C4=CC=CC=C4N(C3=O)C(=O)C)C(=C(O2)N)C#N

Origin of Product

United States

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